

An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-aminoxy-PEG3-propargyl**

Cat. No.: **B611194**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of **N-Boc-aminoxy-PEG3-propargyl**, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and therapeutic development. Detailed experimental protocols and visualizations are included to facilitate its practical application in the laboratory.

Core Structure and Properties

N-Boc-aminoxy-PEG3-propargyl, with the CAS Number 1951439-46-5, is a versatile chemical tool designed with distinct functional ends separated by a polyethylene glycol (PEG) spacer.^{[1][2]} Its structure features:

- A tert-butyloxycarbonyl (Boc)-protected aminoxy group (-ONH-Boc): This moiety allows for chemoselective conjugation to molecules containing aldehydes or ketones to form a stable oxime bond.^{[3][4]} The Boc protecting group provides stability and can be readily removed under mild acidic conditions to reveal the reactive aminoxy group.^{[5][6]}
- A three-unit polyethylene glycol (PEG3) spacer: This hydrophilic chain enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides a flexible spacer arm between conjugated molecules.^{[6][7]}
- A terminal propargyl group (-C≡CH): This alkyne functionality is a key component for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC),

enabling a highly efficient and stable triazole linkage with azide-modified molecules.[8][9][10]

The combination of these functionalities in a single molecule allows for the sequential and controlled linkage of two different molecular entities, making it an invaluable reagent for constructing complex bioconjugates.

Data Presentation: Physicochemical Properties

The quantitative properties of **N-Boc-aminoxy-PEG3-propargyl** are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	1951439-46-5	[1][2]
Molecular Formula	C ₁₄ H ₂₅ NO ₆	[1][2][10]
Molecular Weight	303.36 g/mol	[1][5][10]
Purity	≥95-98%	[1][3]
Appearance	White to off-white solid or liquid	[11]
Solubility	Soluble in Water, DMSO, DMF, DCM	[6]
Storage	Store at -20°C	[6]

Key Applications in Research and Drug Development

The unique trifunctional nature of **N-Boc-aminoxy-PEG3-propargyl** makes it a cornerstone in several advanced biochemical applications.

- PROTAC Development: The linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][12][13] Its two reactive ends can connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. The PEG spacer helps to optimize the distance and orientation between these two ligands, which is critical for the formation of a productive ternary complex and subsequent degradation of the target protein.[7][14]

- Antibody-Drug Conjugate (ADC) Construction: In ADC development, this linker can be used to attach a potent cytotoxic payload to an antibody. For instance, the aminoxy group can be conjugated to an aldehyde-modified antibody, and the propargyl group can be clicked to an azide-functionalized drug molecule, or vice-versa.[15]
- Bioconjugation and PEGylation: It is broadly used for PEGylation, the process of attaching PEG chains to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[8] The dual functionalities allow for precise, site-specific conjugation strategies.[5]
- Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostic assays.[4]

Experimental Protocols

The following are detailed, generalized methodologies for the key applications of **N-Boc-aminoxy-PEG3-propargyl**. Researchers should optimize these protocols for their specific molecules and experimental contexts.

Protocol 1: Two-Step Bioconjugation via Oxime Ligation and Click Chemistry

This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using **N-Boc-aminoxy-PEG3-propargyl**.

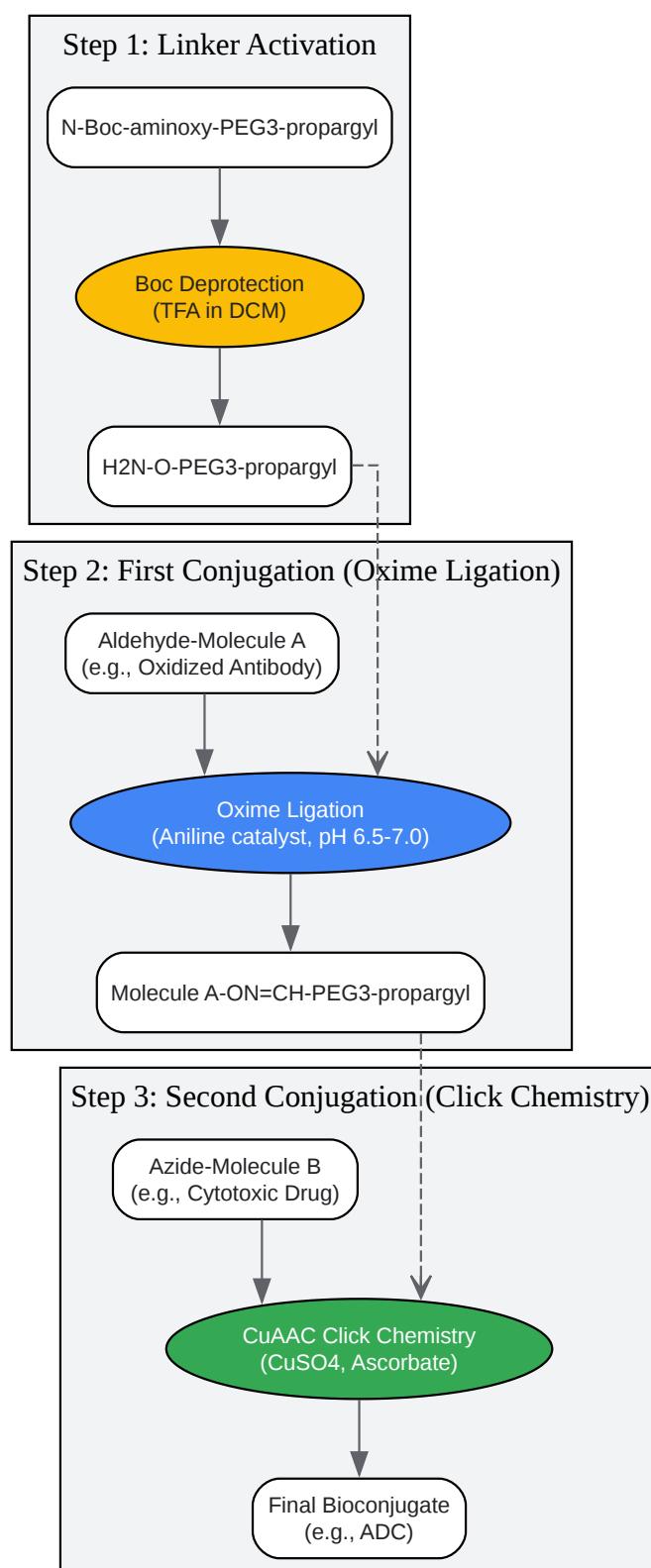
Step 1: Boc Group Deprotection

- **Dissolution:** Dissolve **N-Boc-aminoxy-PEG3-propargyl** in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
- **Reaction:** Stir the solution at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Solvent Removal:** Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

- Neutralization: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer and evaporate the solvent to yield the deprotected aminoxy-PEG3-propargyl linker.

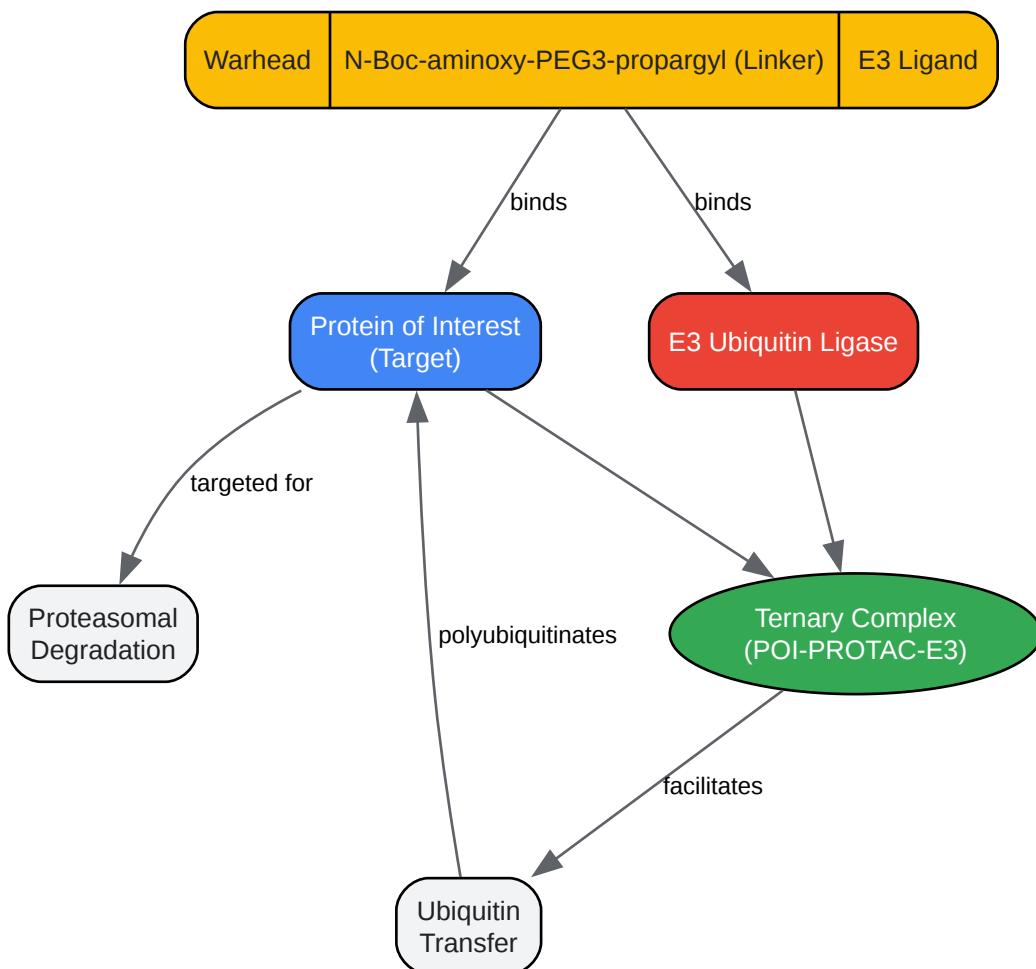
Step 2: Oxime Ligation with an Aldehyde-Modified Molecule (Molecule A)

- Preparation: Prepare an aldehyde-modified "Molecule A" (e.g., a protein with oxidized glycans).
- Conjugation: Dissolve the deprotected linker and Molecule A in a reaction buffer (e.g., PBS, pH 6.5-7.0). A 20-50 fold molar excess of the linker is recommended.
- Catalysis: Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[16]
- Incubation: Incubate the reaction at room temperature for 2-4 hours.[16]
- Purification: Purify the resulting conjugate (Molecule A-PEG3-propargyl) using size-exclusion chromatography or a desalting column to remove the excess linker.


Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-Modified Molecule (Molecule B)

- Reactant Preparation: Dissolve the purified Molecule A-PEG3-propargyl conjugate and an azide-functionalized "Molecule B" in a suitable solvent system (e.g., a mixture of t-butanol and water).[17]
- Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO_4) and a ligand such as THPTA. Also, prepare a fresh solution of a reducing agent, typically sodium ascorbate.[15]
- Reaction Setup: Combine the solutions of the conjugate and Molecule B. Add the copper/ligand premix, followed by the sodium ascorbate solution to initiate the click reaction. [15]
- Incubation: Stir the reaction at room temperature for 1-12 hours. Monitor progress by LC-MS.

- Purification: Once complete, purify the final bioconjugate (Molecule A-PEG3-Molecule B) using an appropriate method, such as reverse-phase HPLC or affinity chromatography.[17]


Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the application of **N-Boc-aminoxy-PEG3-propargyl**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for dual conjugation.

[Click to download full resolution via product page](#)

Caption: PROTAC mechanism of action facilitated by a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glycomindsynth.com [glycomindsynth.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Aminoxy PEG, Aminoxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]
- 5. t-Boc-aminoxy-PEG-Propargyl | AxisPharm axispharm.com
- 6. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm broadpharm.com
- 7. benchchem.com [benchchem.com]
- 8. Propargyl PEG, Click Chemistry Tool | BroadPharm broadpharm.com
- 9. medchemexpress.com [medchemexpress.com]
- 10. t-Boc-aminoxy-PEG3-propargyl Datasheet DC Chemicals dcchemicals.com
- 11. axispharm.com [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Boc-Aminooxy-PEG3-acid | PROTAC Linker | MCE medchemexpress.cn
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-aminoxy-PEG3-propargyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611194#n-boc-aminoxy-peg3-propargyl-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com